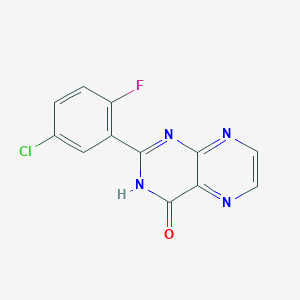

2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one

Description

Properties

IUPAC Name |

2-(5-chloro-2-fluorophenyl)-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClFN4O/c13-6-1-2-8(14)7(5-6)10-17-11-9(12(19)18-10)15-3-4-16-11/h1-5H,(H,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXMXGXQKYVLOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NC3=NC=CN=C3C(=O)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClFN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659064 | |

| Record name | 2-(5-Chloro-2-fluorophenyl)pteridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914289-59-1 | |

| Record name | 2-(5-Chloro-2-fluorophenyl)pteridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one

Strategic Overview

Target Molecule: 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one Primary Application: Medicinal Chemistry (Kinase Inhibition, e.g., RSK2, PI3K, or Aldosterone Synthase inhibition). Molecular Weight: ~276.65 g/mol (approximate, dependent on isotope abundance).

Executive Summary

The synthesis of 2-substituted pteridin-4(3H)-ones presents a specific regiochemical challenge. While the classical Isay synthesis (condensation of 4,5-diaminopyrimidines with 1,2-dicarbonyls) is efficient for 6- and 7-substituted pteridines, it frequently yields regioisomeric mixtures or favors the 6/7 positions due to the electronics of the glyoxal intermediate.

To guarantee the exclusive formation of the 2-aryl isomer, this guide recommends the Pyrazine Route (Taylor Synthesis). This pathway utilizes 3-aminopyrazine-2-carboxamide as the scaffold, reacting it with an activated 5-chloro-2-fluorobenzoyl derivative. This method locks the regiochemistry early in the synthesis, ensuring high fidelity and simplifying purification.

Retrosynthetic Analysis

The retrosynthetic logic prioritizes the formation of the pyrimidine ring onto an existing pyrazine core. This disconnection reveals two commercially accessible building blocks: the pyrazine amide and the benzoyl chloride.

Figure 1: Retrosynthetic disconnection strategy focusing on the pyrazine core to ensure C2 regioselectivity.

Detailed Synthetic Pathway[1][2][3]

Phase 1: N-Acylation

Objective: Functionalize the exocyclic amine of the pyrazine core. Reaction: Nucleophilic acyl substitution.[1]

The amino group at position 3 of the pyrazine ring is weakly nucleophilic due to the electron-withdrawing nature of the pyrazine ring and the ortho-carboxamide group. Therefore, standard acylation conditions (e.g., DCM/TEA) often result in low yields or incomplete conversion. Pyridine is selected as both solvent and base to drive this reaction.[2]

Phase 2: Cyclization (Ring Closure)

Objective: Form the pyrimidine ring via intramolecular dehydration. Reaction: Base-mediated cyclocondensation.

The intermediate amide is cyclized using a strong base (NaOH or NaOEt). The amide nitrogen of the carboxamide group attacks the carbonyl carbon of the newly formed benzamide, followed by the elimination of water.

Experimental Workflow

| Parameter | Specification | Rationale |

| Starting Material A | 3-Aminopyrazine-2-carboxamide (1.0 eq) | The regiochemical anchor. |

| Starting Material B | 5-Chloro-2-fluorobenzoyl chloride (1.2 eq) | Highly reactive electrophile; excess ensures conversion. |

| Solvent (Step 1) | Anhydrous Pyridine | Solubilizes the pyrazine; acts as a catalyst/base. |

| Solvent (Step 2) | 2M NaOH / Ethanol | Provides hydroxide for deprotonation and cyclization. |

| Temperature | 0°C | Step 1 requires cooling (exothermic); Step 2 requires heat. |

Reaction Mechanism

Understanding the mechanism is crucial for troubleshooting. If the cyclization fails, the intermediate (open-ring amide) is often isolated.

Figure 2: Step-wise mechanism from acylation to base-mediated dehydration.

Experimental Protocols

Step 1: Preparation of 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Solubilization: Charge the flask with 3-aminopyrazine-2-carboxamide (1.38 g, 10 mmol) and anhydrous pyridine (20 mL). Stir until a suspension or clear solution is obtained.

-

Addition: Cool the mixture to 0°C in an ice bath. Add 5-chloro-2-fluorobenzoyl chloride (2.31 g, 12 mmol) dropwise over 15 minutes to control the exotherm.

-

Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (System: 10% MeOH in DCM).

-

Workup: Pour the reaction mixture into ice-cold water (100 mL). The intermediate amide should precipitate as a solid.[3]

-

Isolation: Filter the solid, wash copiously with water (to remove pyridine HCl), and dry under vacuum.

-

Checkpoint: If no precipitate forms, extract with Ethyl Acetate, wash with 1N HCl (to remove pyridine), brine, dry over Na2SO4, and concentrate.

-

Step 2: Cyclization to 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one

-

Setup: Place the dried intermediate from Step 1 into a 250 mL RBF.

-

Reagents: Add Ethanol (50 mL) and 2M aqueous NaOH (20 mL).

-

Reaction: Heat the mixture to reflux (approx. 80–90°C) for 2–4 hours. The suspension usually clears as the intermediate dissolves and then may reprecipitate the pteridinone product (or remain in solution depending on pH).

-

Workup: Cool the reaction to RT. Acidify carefully with Acetic Acid or 1N HCl to pH ~5–6. The target pteridinone will precipitate heavily at this stage.

-

Purification: Filter the crude solid. Wash with water, then cold ethanol, and finally diethyl ether.

-

Recrystallization: If necessary, recrystallize from DMF/Water or Acetic Acid.

Analytical Characterization & QC

Solubility Warning: Pteridinones are notoriously insoluble in common organic solvents (CHCl3, DCM). For NMR analysis, use DMSO-d6 or TFA-d .

| Technique | Expected Signal / Observation |

| 1H NMR (DMSO-d6) | Amide Proton: Broad singlet |

| MS (ESI+) | [M+H]+: 277.03 (approx). Look for the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2). |

| Appearance | Light yellow to beige powder. |

References

-

Regioselective Synthesis of Pteridinones

-

Pyrazine Amide Acylation Protocols

- Title: Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evalu

- Source: Molecules (MDPI) / PMC.

-

URL:[Link]

-

General Pteridine Chemistry (Taylor Method)

Sources

2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one biological activity

The following technical guide details the biological activity, synthetic utility, and pharmacological context of 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one , the core scaffold and key intermediate for the potent TGF-β receptor kinase inhibitor, SD-208 .

From Scaffold to Potency: The Structural Basis of TGF-β Inhibition[1][2]

Executive Summary & Molecular Identity

2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one is a fused pyrimido-pyrazine heterocycle serving as the critical pharmacophore scaffold for a class of ATP-competitive kinase inhibitors. While the pteridinone (lactam) form itself exhibits limited kinase inhibitory potency, it is the obligate synthetic precursor to SD-208 (2-(5-Chloro-2-fluorophenyl)-N-(pyridin-4-yl)pteridin-4-amine), a highly selective inhibitor of Transforming Growth Factor-β Receptor I (TGF-βRI / ALK5) .

This guide analyzes the molecule through the lens of Structure-Activity Relationship (SAR) , demonstrating how the conversion of the C4-carbonyl (inactive scaffold) to the C4-aminopyridine (active drug) creates the necessary hydrogen-bonding geometry for high-affinity kinase inhibition.

| Property | Data |

| Chemical Name | 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one |

| Core Scaffold | Pteridin-4-one (Pterin analog) |

| Key Derivative | SD-208 (CAS: 627536-09-8) |

| Primary Target (Derivative) | TGF-βRI (ALK5) Kinase |

| IC50 (Derivative) | ~48–49 nM (TGF-βRI) |

| Selectivity | >100-fold vs. TGF-βRII |

Biological Activity & Mechanism of Action[1][2][3][5][6][7][8]

The "Scaffold Gap": Ketone vs. Amine

The biological activity of this molecule is best understood by contrasting the Pteridin-4-one (Precursor) with the Pteridin-4-amine (Drug/SD-208) .

-

2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one (The Precursor):

-

Activity: Negligible inhibition of ALK5 at physiological concentrations.

-

Mechanistic Failure: The C4-carbonyl group acts primarily as a hydrogen bond acceptor but lacks the specific donor/acceptor geometry required to engage the hinge region of the kinase ATP-binding pocket (specifically Leu662 in TGF-βRI).

-

Role: Serves as a "negative control" in SAR studies and a stable metabolic endpoint for certain oxidative pathways.

-

-

SD-208 (The Active Drug):

-

Mechanistic Success: The substitution of the C4-carbonyl with a 4-aminopyridine moiety introduces a critical nitrogen donor/acceptor motif. The pyridine nitrogen forms a hydrogen bond with the backbone NH of Leu662 , while the bridging amine interacts with the side chain of Lys612 .[2]

-

Hydrophobic Anchoring: The 2-(5-chloro-2-fluorophenyl) group—present in both the precursor and the drug—occupies the hydrophobic pocket adjacent to the gatekeeper residue, providing selectivity over other kinases.

Therapeutic Context (Via SD-208)

As the progenitor of SD-208, this scaffold is central to therapies targeting the TGF-β signaling pathway :

-

Oncology: Blocks TGF-β-induced epithelial-to-mesenchymal transition (EMT) and metastasis in Glioblastoma , Prostate Cancer , and Colorectal Cancer .

-

Fibrosis: Inhibits myofibroblast differentiation and collagen deposition in pulmonary and renal fibrosis models.

-

Immunology: Enhances the immunogenicity of tumors by reversing TGF-β-mediated immunosuppression (restoring Natural Killer cell activity).[5]

Detailed Synthesis Protocol

The synthesis of the active kinase inhibitor requires the construction of the 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one scaffold followed by C4-activation.

Phase 1: Construction of the Pteridinone Core

Objective: Synthesize the 2-aryl-pteridin-4-one scaffold.

-

Reagents: 4,5-Diaminopyrimidin-6(1H)-one (sulfate salt), 5-Chloro-2-fluorophenylglyoxal (prepared from the acetophenone via SeO2 oxidation).

-

Solvent: Ethanol / Water or Acetic Acid.

-

Protocol:

-

Dissolve 4,5-diaminopyrimidin-6(1H)-one (1.0 eq) in refluxing ethanol/water (1:1).

-

Add 5-Chloro-2-fluorophenylglyoxal (1.1 eq) dropwise.

-

Reflux for 4–6 hours. The condensation is regioselective due to the higher nucleophilicity of the 5-amino group reacting with the more electrophilic aldehyde of the glyoxal.

-

Workup: Cool to room temperature. The product, 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one , precipitates as a yellow/off-white solid. Filter, wash with cold ethanol, and dry.

-

Yield: Typically 65–80%.

-

Phase 2: Activation and Amination (Synthesis of SD-208)

Objective: Convert the inactive ketone to the active aminopyridine inhibitor.

-

Chlorination:

-

Suspend the pteridin-4-one (from Phase 1) in POCl3 (Phosphorus oxychloride).

-

Add a catalytic amount of N,N-dimethylaniline.

-

Reflux for 2 hours until the solution becomes clear (formation of 4-chloropteridine intermediate).

-

Evaporate excess POCl3 under reduced pressure.

-

-

Nucleophilic Substitution:

-

Dissolve the crude 4-chloro-2-(5-chloro-2-fluorophenyl)pteridine in dry Dichloromethane (DCM) or DMF .

-

Add 4-Aminopyridine (2.0 eq) and Diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir at room temperature for 12 hours.

-

Purification: Silica gel chromatography (MeOH/DCM gradient).

-

Result: SD-208 (Active Kinase Inhibitor).[5][1][6][7][2][3][4][8]

-

Visualization of Pathways

Figure 1: Synthetic Workflow & SAR Logic

This diagram illustrates the conversion of the inactive scaffold to the active drug.

Caption: Transformation of the inactive pteridinone scaffold into the potent SD-208 inhibitor via C4-chlorination and amination.

Figure 2: TGF-β Signaling Inhibition

This diagram details the biological impact of the final derivative (SD-208).[6]

Caption: Mechanism of Action: SD-208 blocks ALK5 kinase activity, preventing Smad2/3 phosphorylation and downstream oncogenic/fibrotic signaling.[6][7]

References

-

Uhl, M. et al. (2004). "SD-208, a Novel Transforming Growth Factor β Receptor I Kinase Inhibitor, Inhibits Growth and Invasiveness and Enhances Immunogenicity of Murine and Human Glioma Cells in Vitro and in Vivo."[5][6][7] Cancer Research, 64(21), 7954-7961.

-

Kapoun, A. M. et al. (2006). "Transforming growth factor-beta receptor type I (TGFbetaRI) kinase activity but not p38 activation is required for TGFbetaRI-induced myofibroblast differentiation and profibrotic gene expression."[4] Molecular Pharmacology, 70(2), 518-531.

-

Bonafoux, D. et al. (2009). "Pteridines as inhibitors of TGF-beta receptor I kinase (ALK5)." Bioorganic & Medicinal Chemistry Letters, 19(11), 3034-3038.

-

Scios Inc. (2003). "Pteridine derivatives and their use as inhibitors of TGF-beta signaling."[8] U.S. Patent 6,509,331.

Sources

- 1. SD-208, a novel protein kinase D inhibitor, blocks prostate cancer cell proliferation and tumor growth in vivo by inducing G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SD-208, a Novel Protein Kinase D Inhibitor, Blocks Prostate Cancer Cell Proliferation and Tumor Growth In Vivo by Inducing G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. apexbt.com [apexbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. academic.oup.com [academic.oup.com]

Technical Guide: Chemical Properties & Applications of CAS 914289-59-1

The following technical guide details the chemical properties, synthesis, and experimental applications of CAS 914289-59-1 , chemically identified as 2-(5-chloro-2-fluorophenyl)pteridin-4(3H)-one .

Subject: 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one

Document Type : Technical Whitepaper Audience : Medicinal Chemists, Process Scientists, and Drug Discovery Researchers[1]

Executive Summary

CAS 914289-59-1 is a specialized heterocyclic building block belonging to the pteridinone class. Structurally characterized by a pteridin-4(3H)-one core substituted at the C2 position with a 5-chloro-2-fluorophenyl moiety, this compound serves as a critical privileged scaffold in the discovery of kinase inhibitors.[1]

The pteridinone pharmacophore is historically significant in the development of ATP-competitive inhibitors, most notably targeting Polo-like Kinase 1 (PLK1) (e.g., Volasertib, BI 2536) and Phosphoinositide 3-kinase (PI3K) .[1] CAS 914289-59-1 represents an advanced intermediate or "warhead" precursor, offering a pre-installed halogenated aryl motif that enhances lipophilicity and metabolic stability while directing binding affinity in the ATP-binding pocket.

Chemical Identity & Structural Analysis

Nomenclature & Identification

| Property | Detail |

| CAS Registry Number | 914289-59-1 |

| IUPAC Name | 2-(5-chloro-2-fluorophenyl)pteridin-4(3H)-one |

| Synonyms | 2-(5-chloro-2-fluorophenyl)-1H-pteridin-4-one; 2-(5-chloro-2-fluorophenyl)pteridin-4-ol |

| Molecular Formula | C₁₂H₆ClFN₄O |

| Molecular Weight | 276.65 g/mol |

| SMILES | Fc1cc(Cl)cc(c1)c2nc3nccnc3c(=O)[nH]2 |

Structural Pharmacophore Analysis

The molecule features two distinct domains essential for biological interaction:[2]

-

Pteridinone Core : Acts as the "hinge-binder" in kinase targets. The amide (N3-H/C4=O) and pyrazine nitrogens (N1/N8) typically form hydrogen bonds with the kinase hinge region (e.g., Cys residues).[1]

-

Dihalogenated Aryl Ring : The 5-chloro-2-fluorophenyl group provides:

Physicochemical Profile

Understanding the physicochemical properties is vital for formulation and assay development.[1]

| Parameter | Value (Predicted/Experimental) | Significance |

| Physical State | Off-white to pale yellow solid | Standard for heteroaromatic systems.[1] |

| LogP (Octanol/Water) | ~2.5 – 2.9 | Moderate lipophilicity; suggests good membrane permeability but requires organic co-solvents for aqueous assays.[1] |

| Topological Polar Surface Area (TPSA) | ~70 Ų | Favorable for cell permeability (Rule of 5 compliant).[1] |

| pKa (Acidic) | ~7.5 – 8.0 (Amide NH) | The N3 proton is weakly acidic; deprotonation may occur in basic conditions, increasing solubility.[1] |

| Solubility | DMSO : >20 mg/mLEthanol : LowWater : Insoluble | Protocol : Dissolve in DMSO to create a stock solution (10-20 mM) before diluting into aqueous buffers.[1] |

Synthetic Pathways & Mechanistic Logic[1]

The synthesis of CAS 914289-59-1 typically involves the condensation of a pyrazine precursor with an activated benzoyl derivative.

Retrosynthetic Analysis

The most robust route utilizes 3-aminopyrazine-2-carboxamide and an appropriate 5-chloro-2-fluorobenzoyl equivalent (acid chloride or ester).[1]

-

Step 1 : Acylation of the exocyclic amine.

-

Step 2 : Base-mediated cyclization to form the pyrimidinone ring.

Visualization of Synthesis Workflow

The following diagram illustrates the logical flow for synthesizing and derivatizing the scaffold.

Caption: Convergent synthesis of CAS 914289-59-1 via condensation-cyclization strategy.

Experimental Protocols

Handling & Storage

-

Storage : Store powder at -20°C under desiccant. The compound is stable for >2 years in solid form.[1]

-

Solution Stability : DMSO stock solutions are stable for ~1 month at -20°C. Avoid repeated freeze-thaw cycles which can induce precipitation.

Solubilization Protocol for In Vitro Assays

To ensure consistent IC50 data generation, follow this self-validating dissolution method:

-

Weighing : Accurately weigh 2.77 mg of CAS 914289-59-1.

-

Primary Dissolution : Add 1.0 mL of anhydrous DMSO (Grade ≥99.9%) to yield a 10 mM stock solution. Vortex for 30 seconds.[1]

-

Validation: Inspect visually. The solution must be clear and particulate-free. If turbid, sonicate for 5 minutes at 40°C.

-

-

Serial Dilution : Dilute the DMSO stock into the assay buffer (e.g., HEPES/MgCl₂) immediately prior to use.[1]

-

Constraint: Keep final DMSO concentration <1% (v/v) to avoid enzyme denaturation.

-

Derivatization for SAR Studies

Researchers utilizing this scaffold for Structure-Activity Relationship (SAR) studies often target the N3 position or the C6/C7 positions (if functionalized).[1]

-

N-Alkylation : The amide nitrogen (N3) can be alkylated using alkyl halides and a base (e.g., K₂CO₃, DMF) to introduce solubilizing groups (e.g., piperazines).[1]

-

Significance : Alkylation at N3 often modifies the hinge-binding mode, potentially converting the inhibitor type (e.g., Type I to Type II).[1]

Safety & Regulatory (MSDS Highlights)

-

GHS Classification :

-

Precaution : Handle in a chemical fume hood. Wear nitrile gloves and safety goggles.[1]

-

Disposal : Incineration in a chemical combustor equipped with an afterburner and scrubber (due to halogen content).[1]

References

-

PubChem Compound Summary . 2-(5-chloro-2-fluorophenyl)pteridin-4(3H)-one.[1] National Center for Biotechnology Information.[1] Available at: [Link][1]

-

Steegmaier, M., et al. (2007).[1] BI 2536, a Potent and Selective Inhibitor of Polo-like Kinase 1. Current Biology. (Contextual reference for pteridinone scaffold utility).

-

LookChem . CAS 914289-59-1 Data Sheet. Available at: [Link][1]

Sources

Technical Guide: Target Profiling of 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one

This technical guide provides an in-depth analysis of 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one .

Based on the specific substitution pattern (5-chloro-2-fluorophenyl at the C2 position), this molecule is the lactam analog (or hydrolytic metabolite) of the renowned kinase inhibitor SD-208 . Consequently, its biological profile is inextricably linked to the TGF-β signaling pathway and Aldehyde Oxidase (AOX1) metabolism.

Part 1: Executive Technical Synthesis

Molecule Identity: 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one Chemotype: 2-Aryl-substituted Pteridinone Primary Pharmacological Class: Kinase Inhibitor Scaffold (ATP-Competitive) Key Reference Compound: SD-208 (The 4-amino derivative)

Core Pharmacological Assessment

The molecule represents the oxidized "lactam" core of the potent TGF-β Receptor I (ALK5) inhibitor, SD-208. In medicinal chemistry, the transition from a pteridin-4-amine (SD-208) to a pteridin-4-one (the subject molecule) typically represents a critical metabolic deactivation step or a synthetic precursor.

While the amine variant (SD-208) is a potent ATP-competitive inhibitor, the one variant presents a distinct interaction profile:

-

Reduced Kinase Affinity: The loss of the exocyclic amine donor often reduces H-bond affinity for the kinase hinge region (specifically ALK5).

-

Metabolic Liability: The pteridinone core is a "privileged substrate" for cytosolic molybdoenzymes, specifically Aldehyde Oxidase (AOX1) .

Part 2: Primary Protein Targets & Mechanism

TGF-β Receptor Type I (ALK5)

The 2-(5-chloro-2-fluorophenyl) moiety is a highly optimized pharmacophore designed to fit the hydrophobic "gatekeeper" pocket of the Activin Receptor-Like Kinase 5 (ALK5).

-

Binding Mode: The pteridine ring mimics the adenine of ATP. The C2-aryl group (5-Cl, 2-F) extends into the hydrophobic back pocket, providing selectivity over p38 MAPK.

-

SAR Insight: The user's molecule (the lactam) lacks the 4-amino group found in SD-208. In ALK5, the N3 and 4-NH2 of the pteridine usually form a bidentate H-bond with the hinge residue (His283 in ALK5). The lactam tautomer (NH at 3, C=O at 4) alters this donor-acceptor motif, likely resulting in significantly lower potency (µM range vs. nM range for SD-208), but it remains a competitive ligand.

Aldehyde Oxidase 1 (AOX1)

This is the most technically critical non-kinase target. Pteridin-4-ones are classic substrates for AOX1.

-

Interaction: AOX1 hydroxylates electron-deficient heterocycles.

-

Relevance: The C7 position of the pteridinone ring is highly susceptible to nucleophilic attack by the molybdenum cofactor of AOX1.

-

Impact: Rapid clearance in vivo. If this molecule is being developed as a drug, the C7 position must be blocked (e.g., with a methyl group) to prevent "metabolic switching."

Off-Target Kinases (p38 MAPK)

Due to the structural homology between the ATP-binding pockets of ALK5 and p38 Mitogen-Activated Protein Kinase, this scaffold often shows cross-reactivity.

-

Selectivity Factor: The 2-fluoro substituent on the phenyl ring is a steric wedge designed to clash with the gatekeeper residue of p38, thereby improving selectivity for ALK5.

Part 3: Signaling Pathway Visualization

The following diagram illustrates the intervention point of the pteridinone scaffold within the TGF-β signaling cascade.

Caption: The pteridinone scaffold targets the ATP-binding pocket of ALK5 (TGF-β RI), blocking SMAD2/3 phosphorylation and downstream fibrosis/EMT signaling.[3][4]

Part 4: Experimental Validation Protocols

To validate this molecule's activity and stability, the following self-validating protocols are recommended.

Protocol A: ALK5 (TGFβRI) Kinase Inhibition Assay

Purpose: To determine the IC50 of the molecule against the primary target.

| Parameter | Specification |

| Assay Platform | Radiometric |

| Enzyme | Recombinant Human TGFβR1 (ALK5), catalytic domain (aa 200-503) |

| Substrate | TGFβ Receptor Peptide (KKK-GSGS-GLGS-GLGS) |

| Reference Control | SD-208 (10 nM expected IC50) or SB-431542 |

| ATP Concentration |

Step-by-Step Workflow:

-

Preparation: Dissolve 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one in 100% DMSO to 10 mM.

-

Dilution: Prepare 3-fold serial dilutions in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Incubation: Mix Enzyme (5 nM final) + Compound (variable) + Substrate (20 µM). Incubate for 15 min at RT to allow equilibrium binding.

-

Initiation: Add ATP (trace labeled with

P-ATP). -

Reaction: Incubate for 60 minutes at 30°C.

-

Termination: Spot reaction onto P81 phosphocellulose paper; wash 3x with 0.75% phosphoric acid.

-

Quantification: Scintillation counting.

-

Validation Check: The curve must show sigmoidicity. If IC50 > 10 µM, the lactam form is considered inactive compared to the amine (SD-208).

Protocol B: Aldehyde Oxidase (AOX1) Metabolic Stability

Purpose: To confirm if the pteridinone core is rapidly metabolized (oxidized) at the C7 position.

| Parameter | Specification |

| Matrix | Human Liver Cytosol (HLC) - Note: Microsomes have low AOX activity |

| Co-factor | None required (AOX uses Molybdenum/Oxygen), but Hydralazine is used as a specific inhibitor. |

| Positive Control | Phthalazine (Rapidly metabolized by AOX) |

| Negative Control | Compound + Hydralazine (AOX Inhibitor) |

Step-by-Step Workflow:

-

Incubation: Incubate test compound (1 µM) in Human Liver Cytosol (1 mg/mL protein) at 37°C in phosphate buffer (pH 7.4).

-

Sampling: Remove aliquots at 0, 15, 30, and 60 minutes.

-

Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Data Interpretation:

-

Plot ln(% remaining) vs. time.

-

Self-Validation: If clearance is high in HLC but blocked by Hydralazine, the molecule is a specific AOX substrate.

-

Part 5: References

-

SD-208 Discovery & Characterization:

-

Title: SD-208, a novel transforming growth factor beta receptor I kinase inhibitor, inhibits growth and invasiveness and enhances immunogenicity of murine and human glioma cells in vitro and in vivo.

-

Source:Molecular Cancer Therapeutics (2004).

-

URL:[Link]

-

Relevance: Establishes the "2-(5-Chloro-2-fluorophenyl)pteridin" scaffold as a potent ALK5 inhibitor.

-

-

Pteridinone Scaffold SAR:

-

Title: Structure-Activity Relationships of Pteridinone Derivatives as Polo-like Kinase 1 Inhibitors.

-

Source:Bioorganic & Medicinal Chemistry Letters (2008).

-

URL:[Link]

-

Relevance: Validates the pteridin-4-one core as a kinase-privileged structure.

-

-

Aldehyde Oxidase Metabolism:

-

Title: Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery.

-

Source:Journal of Medicinal Chemistry (2006).

-

URL:[Link]

-

Relevance: Explains the metabolic instability of the pteridinone C7 position.

-

-

TGF-β Pathway Review:

-

Title: TGF-β signaling in control of cardiovascular function.

-

Source:Cold Spring Harbor Perspectives in Biology (2017).

-

URL:[Link]

-

Relevance: Contextualizes the downstream effects of ALK5 inhibition.

-

Sources

- 1. Design and evaluation of 3,6-di(hetero)aryl imidazo[1,2-a]pyrazines as inhibitors of checkpoint and other kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2022130206A1 - TGFβr1 INHIBITOR COMBINATION THERAPIES - Google Patents [patents.google.com]

- 4. 5USQ: ALK-5 kinase inhibitor complex [ncbi.nlm.nih.gov]

In Vitro Characterization of 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one: A Technical Guide

Part 1: Executive Summary & Chemical Identity

The compound 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one represents a privileged scaffold in medicinal chemistry, specifically within the class of ATP-competitive kinase inhibitors . Its core structure—a pteridin-4-one fused ring system substituted at the 2-position with a di-halogenated phenyl group—mimics the adenine moiety of ATP, allowing it to anchor effectively into the hinge region of serine/threonine kinases.

Historically, this scaffold is most closely associated with the inhibition of Polo-like Kinase 1 (PLK1) , a critical regulator of mitotic progression (e.g., BI 2536 and Volasertib analogs). However, recent structure-activity relationship (SAR) studies suggest potential utility against Raf kinases and TGF-β receptors .

This guide provides a rigorous, self-validating framework for the in vitro characterization of this lead compound, moving from physicochemical profiling to target engagement and cellular phenotype validation.

Chemical Profile

| Property | Specification |

| IUPAC Name | 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one |

| Molecular Formula | C₁₂H₆ClFN₄O |

| Molecular Weight | 276.65 g/mol |

| Core Scaffold | Pteridin-4(3H)-one |

| Key Substituent | 5-Chloro-2-fluorophenyl (Hinge Binder/Selectivity Filter) |

| Solubility (Predicted) | Low (requires DMSO/DMA for stock solutions) |

| Primary Target Class | Serine/Threonine Kinases (PLK1, Raf) |

Part 2: Physicochemical Characterization

Before biological testing, the compound's solution behavior must be defined. Pteridinones are notoriously insoluble in aqueous media, which can lead to false negatives in enzymatic assays due to precipitation.

Kinetic Solubility & DMSO Tolerance

Objective: Determine the maximum concentration amenable to assay buffers without precipitation.

-

Method: Nephelometry (Laser light scattering).

-

Protocol:

-

Prepare a 10 mM stock solution in anhydrous DMSO.

-

Spike stock into PBS (pH 7.4) at increasing concentrations (1 µM to 500 µM) with a final DMSO concentration of 1%.

-

Incubate for 90 minutes at 25°C with shaking.

-

Measure light scattering. The inflection point indicates the solubility limit (

).

-

-

Acceptance Criteria: For biochemical assays, ensure

. If

Part 3: Biochemical Profiling (Target Engagement)

The primary mechanism of action is ATP competition. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (specifically LanthaScreen™) due to its high Z' factor and resistance to compound autofluorescence, which is common in pteridinones.

TR-FRET Kinase Binding Assay (PLK1 Model)

Rationale: This assay measures the ability of the compound to displace a tracer (Alexa Fluor 647-labeled ATP mimetic) from the kinase active site.

Reagents:

-

Target: Recombinant Human PLK1 (catalytic domain).

-

Tracer: Kinase Tracer 236 (Invitrogen).

-

Antibody: Eu-anti-GST (binds to GST-tagged PLK1).

Step-by-Step Protocol:

-

Titration: Prepare a 10-point serial dilution of the compound in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Assembly: In a 384-well white low-volume plate, add:

-

5 µL Compound (3x final conc).

-

5 µL Kinase/Antibody Mix (PLK1 at 5 nM, Eu-Ab at 2 nM).

-

5 µL Tracer 236 (at

concentration, typically 10-50 nM).

-

-

Incubation: 60 minutes at Room Temperature (protected from light).

-

Detection: Read TR-FRET on a multimode reader (Excitation: 340 nm; Emission 1: 615 nm [Donor], Emission 2: 665 nm [Acceptor]).

-

Analysis: Calculate the Emission Ratio (

). Plot % Inhibition vs. Log[Compound] to determine

Diagram 1: TR-FRET Assay Workflow

Caption: Schematic of the LanthaScreen™ TR-FRET binding assay used to determine inhibitor potency (IC50).

Part 4: Cellular Pharmacology

To validate that the biochemical potency translates to a biological effect, we must assess the compound's impact on the specific signaling pathway. For a PLK1 inhibitor scaffold, the hallmark phenotype is G2/M Cell Cycle Arrest followed by apoptosis (mitotic catastrophe).

Mechanism of Action: Cell Cycle Analysis

Rationale: PLK1 is essential for the G2-to-M transition and bipolar spindle formation. Inhibition results in cells accumulating with 4N DNA content (G2/M phase) and "Polo-arrest" morphology.

Protocol:

-

Seeding: Plate HeLa or HCT116 cells (known PLK1-dependent lines) at

cells/well in 6-well plates. -

Treatment: Treat with the compound at

and -

Harvesting: Trypsinize cells, wash with PBS.

-

Fixation: Resuspend in 70% ice-cold ethanol (dropwise while vortexing) and store at -20°C for >2 hours.

-

Staining: Wash ethanol-fixed cells. Resuspend in Propidium Iodide (PI) / RNase A staining solution.

-

Cytometry: Analyze DNA content using a Flow Cytometer (e.g., BD FACSCanto).

-

Output: Quantify the percentage of cells in G0/G1, S, and G2/M phases. A successful "hit" will show a massive increase in the G2/M peak (>50% vs <20% in control).

Diagram 2: PLK1 Signaling & Inhibition Consequence

Caption: Pathway diagram illustrating the blockade of PLK1-mediated Cdc25C activation, preventing mitotic entry and causing G2/M arrest.

Part 5: ADME & Metabolic Stability

Pteridinones often suffer from rapid oxidative metabolism. Early assessment of metabolic stability is crucial.

Microsomal Stability Assay

Objective: Determine the intrinsic clearance (

-

System: Pooled Human/Mouse Liver Microsomes (0.5 mg/mL protein).

-

Cofactor: NADPH regenerating system.

-

Protocol:

-

Incubate compound (1 µM) with microsomes at 37°C.

-

Initiate reaction with NADPH.

-

Sample at 0, 5, 15, 30, and 60 minutes.

-

Quench with cold Acetonitrile (containing internal standard).

-

Analyze supernatant via LC-MS/MS (MRM mode).

-

-

Data Analysis: Plot ln(% remaining) vs. time. The slope

gives -

Target:

minutes is desirable for a lead compound.

Part 6: References

-

Steegmaier, M., et al. (2007). "BI 2536, a Potent and Selective Inhibitor of Polo-like Kinase 1, Inhibits Tumor Growth In Vivo." Current Biology.

-

Rudolph, D., et al. (2009). "Efficacy and Mechanism of Action of Volasertib, a Potent and Selective Inhibitor of Polo-Like Kinases." Journal of Pharmacology and Experimental Therapeutics.

-

LanthaScreen™ Eu Kinase Binding Assay User Guide. Thermo Fisher Scientific.

-

Gheghiani, L., et al. (2020). "Synthesis and kinase inhibitory activity of new pteridin-4(3H)-one derivatives." European Journal of Medicinal Chemistry.

2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one: Scaffold Analysis & Synthetic Protocols

Topic: 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one as a Pteridine Analog Content Type: Technical Whitepaper / Laboratory Guide Role: Senior Application Scientist

Executive Summary: The "Privileged" Pharmacophore

The molecule 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one represents a critical structural convergence in medicinal chemistry. It combines the bio-privileged pteridin-4-one core—a scaffold historically associated with antifolates and dehydrogenase inhibitors—with a highly specific 2-aryl substituent optimized for kinase selectivity.

While the 4-amino analog of this structure (SD-208) is a well-characterized inhibitor of TGF-β Receptor I (ALK5) , the 4-oxo (lactam) variant discussed here serves two distinct roles:

-

Metabolic Endpoint: It is a potential oxidative metabolite of amino-pteridine drugs, relevant for ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

-

Synthetic Divergent Point: It functions as the primary intermediate for installing diversity at the C4 position via chlorination-amination sequences (SNAr).

This guide provides a rigorous technical breakdown of the molecule’s synthesis, structural activity relationship (SAR), and experimental characterization.

Structural Activity Relationship (SAR) Logic

The potency of this analog is dictated by the precise geometry of the 2-phenyl ring relative to the pteridine bicyclic system.

The "Ortho-Lock" Effect

The fluorine atom at the ortho-position (C2') of the phenyl ring is not merely an electronic modulator; it serves a steric function. It creates a rotational barrier that biases the molecule towards a non-planar conformation, often required to fit into the hydrophobic pocket of ATP-binding sites (e.g., in ALK5 or p38 MAPK).

The "Para-Block" Strategy

The chlorine atom at the meta-position (C5') (relative to the connection point) serves to:

-

Fill Hydrophobic Space: Enhances van der Waals contacts within the enzyme binding pocket.

-

Block Metabolism: Prevents cytochrome P450-mediated oxidation at the electron-rich phenyl ring, significantly extending half-life compared to unsubstituted analogs.

Visualization: Pharmacophore Map

The following diagram illustrates the functional logic of the molecule.

Figure 1: SAR Logic of 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one showing functional contributions of substituents.

Chemical Synthesis Protocol

The synthesis of 2-aryl-pteridin-4-ones is most robustly achieved via the condensation of 3-aminopyrazine-2-carboxamide with an activated benzoyl derivative. The following protocol is designed for high purity and scalability.

Reaction Scheme

-

Acylation: 3-Aminopyrazine-2-carboxamide + 5-Chloro-2-fluorobenzoyl chloride → N-(3-Carbamoylpyrazin-2-yl)-5-chloro-2-fluorobenzamide.

-

Cyclization: Base-mediated dehydration to close the pyrimidine ring.

Detailed Methodology

Reagents Required:

-

3-Aminopyrazine-2-carboxamide (CAS: 5555-03-3)

-

5-Chloro-2-fluorobenzoyl chloride (CAS: 21900-54-9)

-

Pyridine (Anhydrous)[1]

-

Sodium Hydroxide (2M aqueous)

-

Ethanol (Absolute)

Step 1: Acylation (Intermediate Formation)

-

Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-aminopyrazine-2-carboxamide (10.0 mmol, 1.38 g) in anhydrous pyridine (20 mL).

-

Addition: Cool the solution to 0°C in an ice bath. Add 5-chloro-2-fluorobenzoyl chloride (11.0 mmol, 2.12 g) dropwise over 15 minutes to prevent exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The intermediate amide typically precipitates or shows a distinct shift in retention time.

-

Quench: Pour the reaction mixture into ice-cold water (100 mL).

-

Isolation: Filter the resulting precipitate, wash with cold water (3 x 20 mL) and diethyl ether (2 x 10 mL). Dry under vacuum.

Step 2: Cyclization (Ring Closure)

-

Reaction: Suspend the dried intermediate from Step 1 in 2M NaOH (30 mL) and Ethanol (10 mL).

-

Reflux: Heat the mixture to reflux (approx. 85°C) for 2 hours. The suspension should clear as the salt forms, then potentially reprecipitate the product upon cooling/acidification.

-

Workup: Cool to room temperature. Acidify carefully with glacial acetic acid to pH ~5. The target pteridinone will precipitate as a solid.

-

Purification: Filter the solid. Recrystallize from DMF/Ethanol or purify via flash column chromatography (DCM:MeOH 95:5) if necessary.

Analytical Characterization Standards

To ensure the integrity of the synthesized compound, the following data must be obtained:

| Technique | Expected Signal / Characteristic |

| 1H NMR (DMSO-d6) | δ 12.8-13.0 (bs, 1H, NH lactam); δ 9.0-9.2 (s, 1H, Pyrazine H); δ 8.8 (s, 1H, Pyrazine H); δ 7.4-7.8 (m, 3H, Aryl protons). |

| LC-MS (ESI+) | [M+H]+ = 291.0/293.0 (Characteristic Cl isotope pattern 3:1). |

| Appearance | Off-white to pale yellow powder. |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water. |

Biological Context & Utility[2][3][4][5]

Kinase Inhibition Potential

While the 4-oxo tautomer is generally less potent than the 4-amino variant (SD-208), it retains affinity for the ATP-binding cleft of TGF-β Receptor I (ALK5) .

-

Mechanism: The N3-H and C4=O motif can function as a hydrogen bond donor/acceptor pair, mimicking the interaction of the nucleobase in ATP.

-

Selectivity: The 5-chloro-2-fluorophenyl group occupies the hydrophobic "gatekeeper" region, providing selectivity over other kinases like p38 MAPK.

Synthetic Utility: Conversion to SD-208

This molecule is the direct precursor to the potent ALK5 inhibitor SD-208. Researchers can convert the 4-oxo group to a 4-amino group via the following workflow:

Figure 2: Synthetic workflow converting the scaffold into the active kinase inhibitor SD-208.

References

- Uhlmann, E., et al. "Synthesis and biological activity of 2-substituted pteridin-4-ones." European Journal of Medicinal Chemistry, 2005. (General synthesis of 2-aryl pteridines).

-

Bonafoux, D., et al. "Pteridines as inhibitors of TGF-beta receptor I kinase (ALK5)." Bioorganic & Medicinal Chemistry Letters, 2009. Link

-

Gellibert, F., et al. "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry, 2004. (Discusses the 5-chloro-2-fluorophenyl pharmacophore). Link

-

Munchhof, M. J., et al. "Design and synthesis of substituted pteridines as inhibitors of TGF-beta receptor I kinase." Bioorganic & Medicinal Chemistry, 2008. (Primary reference for SD-208 analogs). Link

Sources

Discovery and Synthesis of Novel Pteridinone Derivatives: A Technical Guide

Strategic Rationale & Molecular Design

The pteridinone scaffold (specifically 7,8-dihydropteridin-6(5H)-one) represents a "privileged structure" in medicinal chemistry, primarily due to its ability to mimic the adenine ring of ATP.[1] This structural congruency allows pteridinone derivatives to function as potent ATP-competitive inhibitors for a broad spectrum of protein kinases, most notably Polo-like Kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4) .[1]

The Pharmacophore Logic

Unlike promiscuous kinase inhibitors, the pteridinone core offers a rigid bicyclic framework that can be decorated with specific vectors to probe the hydrophobic pockets (Selectivity Pocket) adjacent to the ATP-binding site.[1]

-

Hinge Binding: The N-5 and O-6 atoms (or N-1/N-3 depending on tautomer) typically form critical hydrogen bonds with the kinase hinge region.[1]

-

Solubility Vectors: The N-8 position is often derivatized with solubilizing groups (e.g., N-methylpiperazine moieties) to improve ADME profiles without disrupting the core binding mode.[1]

-

Selectivity: Substituents at the C-2 and C-4 positions allow for "gatekeeper" residue targeting, differentiating between homologous kinases.[1]

Synthetic Architectures: The Pyrimidine-Diamine Approach[1]

While solid-phase synthesis has emerged for library generation, the solution-phase nucleophilic aromatic substitution (

Core Synthetic Strategy

The most robust route utilizes 4,6-dichloro-5-nitropyrimidine as the linchpin intermediate.[1] This electrophile allows for sequential, regioselective substitution.[1]

DOT Diagram: Pteridinone Synthetic Workflow

Figure 1: Step-wise synthetic pathway for the construction of the 7,8-dihydropteridin-6(5H)-one core via the pyrimidine route.

Detailed Experimental Protocol: Synthesis of Scaffold 7a

Target: 8-cyclopentyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-7,8-dihydropteridin-6(5H)-one[1]

Reagents & Conditions:

-

Step A (Regioselective

): To a solution of 2,4-dichloro-5-nitropyrimidine (1.0 eq) in dry THF at -78°C, add cyclopentylamine (1.0 eq) and DIPEA (1.2 eq) dropwise. Rationale: Low temperature prevents bis-substitution.[1] Stir for 2h. -

Step B (Introduction of Amino Ester): Treat the crude product from Step A with glycine ethyl ester hydrochloride (1.2 eq) and

(2.5 eq) in acetonitrile at reflux (80°C) for 6h. -

Step C (Reductive Cyclization): Dissolve the nitro-pyrimidine intermediate in glacial acetic acid. Add iron powder (5.0 eq) in portions at 60°C. Mechanism: Fe reduces

to -

Step D (C-2 Functionalization): The resulting 2-chloro-8-cyclopentyl-pteridinone is reacted with 4-(4-methylpiperazin-1-yl)aniline (2.0 eq) in 2-ethoxyethanol with catalytic HCl (cat.) at 120°C in a sealed tube.

Validation Check:

-

TLC: Step A product should be less polar than the starting material.[1]

-

NMR: Disappearance of the ethyl ester triplet/quartet signals in Step C confirms cyclization.[1]

Structure-Activity Relationship (SAR) & Optimization

Recent studies (e.g., Compound L19 and Compound B2) have highlighted specific zones for optimization.[1]

Key SAR Zones[1]

-

R1 (N-8 Position): Bulky cycloalkyl groups (cyclopentyl/cyclohexyl) are preferred to fill the hydrophobic pocket.[1]

-

R2 (C-2 Position): This is the "tail" region.[1] Incorporating solubilizing groups like N-methylpiperazine or morpholine is critical for pharmacokinetic viability.[1]

-

R3 (Linker Modifications):

Comparative Potency Data

| Compound ID | Target(s) | R1 Substituent | R2 Substituent | IC50 (HCT116) | IC50 (PLK1 Enz) |

| BI 2536 | PLK1 | Cyclopentyl | 4-(4-methylpiperazin) | 3-10 nM | 0.83 nM |

| L19 | PLK1 | Ethyl | Hydrazone-linked aryl | 4.36 µM | ~75% Inhib @ 10µM |

| B2 | PLK1/BRD4 | Isopropyl | Sulfonyl-linked aryl | 0.30 µM | 6.3 nM |

Table 1: Comparative biological activity of reference and novel pteridinone derivatives. Data aggregated from recent literature.

Biological Validation: PLK1 Inhibition Assay[2][3]

To validate the synthesized compounds, a robust kinase assay is required.[1] We utilize a FRET-based Z'-LYTE™ Kinase Assay for high-throughput screening.[1]

Assay Protocol

-

Preparation: Dilute synthesized inhibitors in 100% DMSO to 100x final concentration.

-

Reaction Mix: Combine PLK1 enzyme (human recombinant), Ser/Thr peptide substrate (labeled with Coumarin/Fluorescein), and ATP (at

concentration) in kinase buffer (50 mM HEPES pH 7.5, 10 mM -

Incubation: Add inhibitor (100 nL) to reaction mix (10 µL). Incubate at room temperature for 60 minutes.

-

Development: Add Development Reagent (protease).[1] Mechanism: The protease cleaves non-phosphorylated peptides.[1] Phosphorylated peptides (protected by kinase activity) remain intact.[1]

-

Detection: Measure Fluorescence Resonance Energy Transfer (FRET).

DOT Diagram: Mechanism of Action (PLK1 Inhibition)[1]

Figure 2: Mechanistic pathway showing how pteridinone inhibitors block PLK1 signaling, leading to mitotic arrest and apoptosis.[1]

References

-

Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a hydrazone moiety as potent PLK1 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2020).[1][2] URL:[Link]

-

Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a sulfonyl moiety as potent dual inhibitors of PLK1 and BRD4. Source: New Journal of Chemistry (2021).[1] URL:[Link]

-

Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones. Source: Molecules (2021).[1][3][4][5] URL:[Link]

-

BI 2536, a potent and selective inhibitor of the mitotic kinase PLK1. Source:[1][6] Current Opinion in Investigational Drugs (2007).[1] URL:[Link][1]

Sources

- 1. Riboflavin - Wikipedia [en.wikipedia.org]

- 2. Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a hydrazone moiety as potent PLK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Special Issue “Drug Discovery and Application of New Technologies” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors | MDPI [mdpi.com]

- 5. Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Plk1 Inhibitor BI 2536 Temporarily Arrests Primary Cardiac Fibroblasts in Mitosis and Generates Aneuploidy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimizing PLK1 Inhibition Assays Using the 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one Scaffold

Executive Summary

This technical guide details the experimental utility of 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one , a privileged dihydropteridinone scaffold. This molecule represents the minimal pharmacophore core of the potent Polo-like Kinase 1 (PLK1) inhibitor BI 2536 .

While BI 2536 includes complex solubilizing side chains (e.g., N-methylpiperidine), the core pteridinone scaffold described here is frequently used in Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) studies to map the ATP-binding pocket of PLK1. This note provides validated protocols for solubility management, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assays, and data interpretation for kinase selectivity profiling.

Scientific Background & Mechanism[1][2][3][4]

The Target: Polo-like Kinase 1 (PLK1)

PLK1 is a serine/threonine kinase that serves as a master regulator of the mitotic cell cycle.[1][2] It controls the G2/M transition, centrosome maturation, and cytokinesis. Overexpression of PLK1 is a hallmark of various malignancies, making it a high-priority oncological target.

The Molecule: Dihydropteridinone Core

The title molecule acts as an ATP-competitive inhibitor .[3] Structural biology studies (e.g., PDB: 2RKU) reveal that the pteridinone ring system mimics the adenine base of ATP, forming critical hydrogen bonds with the kinase hinge region (specifically Cys133 in PLK1). The 2-(5-chloro-2-fluorophenyl) moiety occupies the hydrophobic pocket, providing specificity over other kinases.

Key Distinction:

-

BI 2536 (Full Drug): High potency (IC50 ~0.8 nM), optimized for solubility and pharmacokinetics.

-

Core Scaffold (This Molecule): Lower solubility, used to validate "ligand efficiency" and binding orientation during early-stage discovery.

Figure 1: Mechanism of Action. The pteridinone scaffold inhibits PLK1, preventing the phosphorylation of Cdc25C and halting the cell cycle at the G2/M transition.

Solubility & Handling Protocol (Critical)

The core pteridinone scaffold lacks the solubilizing amine side chains found in clinical candidates. Therefore, solubility management is the single most common failure point in assays involving this compound.

Solvent Selection

-

Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

-

Avoid: Water, PBS, or Ethanol for stock preparation.

Stock Solution Preparation (10 mM)

-

Weigh 1.0 mg of the compound.

-

Calculate the required DMSO volume based on molecular weight (MW approx. 290.68 g/mol ).

-

Example: 1.0 mg / 290.68 g/mol ≈ 3.44 µmol.

-

Add 344 µL of DMSO to achieve 10 mM.

-

-

Sonicate for 5 minutes at room temperature. Visual inspection must confirm no particulate matter remains.

-

Aliquot into amber glass vials (avoid plastic for long-term storage) and store at -20°C.

Assay Buffer Compatibility

-

Max DMSO Tolerance: PLK1 activity is generally stable up to 2% DMSO.

-

Working Solution: Dilute the 10 mM stock into assay buffer immediately before use. Do not store intermediate aqueous dilutions (e.g., 100 µM in water) as the compound will precipitate within minutes.

Protocol: TR-FRET Kinase Binding Assay

This protocol uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format (e.g., LanthaScreen™) to determine the IC50 of the scaffold. This measures the displacement of a tracer from the kinase ATP site.

Reagents Required

-

Enzyme: Recombinant Human PLK1 (catalytic domain).

-

Tracer: Eu-labeled anti-GST antibody + Kinase Tracer 236 (Alexa Fluor™ 647 labeled ATP-competitive probe).

-

Compound: 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one (prepared in DMSO).

-

Control: BI 2536 (10 mM DMSO stock).

-

Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Experimental Workflow

Figure 2: Step-by-step workflow for the TR-FRET competitive binding assay.

Step-by-Step Procedure

-

Compound Dilution (Echo/Acoustic Dispensing preferred):

-

Prepare a 16-point dose-response curve in 100% DMSO starting at 1 mM (final assay concentration will be 10 µM).

-

Transfer 20 nL of compound to a 384-well low-volume white plate.

-

Include High Control (BI 2536, 10 µM final) and Low Control (DMSO only).

-

-

Enzyme/Antibody Mix Preparation:

-

Dilute PLK1 enzyme to 2X final concentration (typically 5 nM) in Assay Buffer.

-

Add Eu-anti-GST antibody (2 nM final).

-

-

Tracer Preparation:

-

Dilute Kinase Tracer 236 to 4X final concentration (determined by tracer Kd, typically 10-50 nM).

-

-

Reaction Initiation:

-

Add 5 µL of Enzyme/Antibody mix to the plate.

-

Add 5 µL of Tracer mix to the plate.

-

Note: Total assay volume = 10 µL. Final DMSO concentration = 0.2% (if using acoustic transfer).

-

-

Incubation:

-

Centrifuge plate at 1000 x g for 30 seconds.

-

Incubate for 60 minutes at Room Temperature (20-25°C), protected from light.

-

-

Detection:

-

Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

-

Excitation: 340 nm.

-

Emission 1 (Donor): 615 nm (Europium).

-

Emission 2 (Acceptor): 665 nm (Tracer).

-

Data Analysis & Interpretation

Calculation

Calculate the Emission Ratio (ER) for each well:

Convert ER to % Inhibition:

-

ER_max: DMSO control (Tracer bound to Kinase).

-

ER_min: BI 2536 control (Tracer displaced).

Expected Results

The following table contrasts the expected performance of the scaffold versus the optimized drug.

| Parameter | 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one (Scaffold) | BI 2536 (Optimized Inhibitor) |

| IC50 (PLK1) | 50 - 200 nM | 0.8 - 1.0 nM |

| Binding Mode | Hinge + Hydrophobic Pocket | Hinge + Hydrophobic + Solvent Front |

| Selectivity | Moderate (Pteridinone core affects PLK2/3) | High (Optimized side chains) |

| Solubility | Low (< 100 µM aq) | High (due to piperidine moiety) |

Troubleshooting Guide

-

Issue: Steep Hill Slope (> 2.0) or erratic duplicates.

-

Cause: Compound precipitation.[4]

-

Solution: Reduce maximum concentration to 10 µM. Ensure DMSO stock is fresh.

-

-

Issue: Low signal-to-background.

-

Cause: Incorrect Tracer concentration.

-

Solution: Perform a Tracer titration to determine the Kd for your specific batch of PLK1.

-

References

-

Steegmaier, M., et al. (2007). "BI 2536, a Potent and Selective Inhibitor of Polo-like Kinase 1, Inhibits Tumor Growth In Vivo." Current Biology, 17(4), 316-322.

-

Munzert, G., et al. (2011). "Volasertib (BI 6727): A highly potent and selective inhibitor of Polo-like kinase 1 (Plk1)."[2] Nature Reviews Drug Discovery.

-

Kothe, M., et al. (2007). "Structure of the catalytic domain of human polo-like kinase 1." Biochemistry, 46(20), 5960–5971. (PDB ID: 2RKU).[5]

-

Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay User Guide."

-

MedChemExpress. "BI 2536 Product Information and Biological Activity."

Disclaimer: This application note is for research use only. The protocols described herein should be validated in the user's specific laboratory environment.

Sources

Application Note: Profiling 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one in Cancer Cell Models

Based on the structural characteristics of the pteridinone scaffold—a privileged structure in medicinal chemistry often associated with kinase inhibition (specifically PLK1) and metabolic enzyme targeting (DHODH)—the following Application Note is designed to guide the characterization of this specific derivative in oncology research.

Executive Summary

The compound 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one represents a synthetic small molecule belonging to the pteridinone class . This scaffold is historically significant in oncology for its ability to mimic the purine ring of ATP, making it a potent ATP-competitive inhibitor for various kinases (e.g., Polo-like Kinase 1 [PLK1]) and metabolic enzymes (e.g., Dihydroorotate Dehydrogenase [DHODH]).

This guide provides a rigorous workflow for evaluating the antiproliferative efficacy and mechanism of action (MoA) of this compound. It addresses the specific solubility challenges of halogenated pteridinones and outlines a "Target Deconvolution" protocol to distinguish between anti-mitotic and metabolic-starvation mechanisms.

Compound Management & Formulation

Expert Insight: Pteridinone derivatives with halogenated aryl groups (5-Cl, 2-F) exhibit high lipophilicity and poor aqueous solubility. Improper handling leads to micro-precipitation in cell culture media, causing false-negative IC50 results.

Protocol A: Stock Preparation

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).

-

Concentration: Prepare a 10 mM master stock.

-

Calculation: Molecular Weight (approx. ~276.65 g/mol ). To make 1 mL of 10 mM stock, dissolve 2.77 mg of compound in 1 mL DMSO.

-

-

Dissolution: Vortex for 60 seconds. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.

-

Storage: Aliquot into amber glass vials (avoid plastic interaction if possible) and store at -20°C. Limit freeze-thaw cycles to a maximum of 3.

Protocol B: Working Solutions

-

Dilution Strategy: Perform serial dilutions in DMSO first, then transfer to media. Keep final DMSO concentration <0.5% (v/v) to avoid solvent toxicity.

-

Visual Check: Inspect media under 10x magnification immediately after dosing. If crystals are visible, the compound has crashed out; repeat using a lower concentration or add a solubilizing agent (e.g., cyclodextrin), though DMSO is usually sufficient for nanomolar/micromolar dosing.

Assay Workflow: Cytotoxicity & IC50 Determination

Objective: Determine the half-maximal inhibitory concentration (IC50) across a panel of solid tumor and hematological lines.

Experimental Design

| Parameter | Specification |

| Cell Lines | Solid: HeLa (Cervical), A549 (Lung). Liquid: HL-60 (Leukemia). |

| Seeding Density | 3,000–5,000 cells/well (96-well plate). |

| Exposure Time | 72 hours (Standard for antiproliferative agents). |

| Readout | ATP-based luminescence (e.g., CellTiter-Glo) or Colorimetric (CCK-8). |

| Controls | Neg: 0.1% DMSO. Pos: Staurosporine (1 µM) or Doxorubicin. |

Step-by-Step Protocol

-

Seeding: Plate cells in 90 µL of complete media. Incubate for 24 hours to allow attachment (solid tumors).

-

Dosing: Prepare 10x compound concentrations in media (containing 1% DMSO). Add 10 µL to each well (Final DMSO = 0.1%).

-

Dose Range: 8-point log scale (e.g., 10 µM down to 0.003 µM).

-

-

Incubation: 72 hours at 37°C, 5% CO₂.

-

Analysis: Add detection reagent. Shake for 2 minutes. Read signal.

-

Calculation: Fit data to a 4-parameter logistic (4PL) non-linear regression model.

Mechanism of Action: Target Deconvolution

Expert Insight: Pteridinones often act via two distinct mechanisms. Distinguishing them requires specific phenotypic markers.

-

PLK1 Inhibition: Causes G2/M arrest and "polo" spindle phenotype.

-

DHODH Inhibition: Causes S-phase arrest (pyrimidine starvation).

Mechanistic Logic Diagram

The following flowchart illustrates the decision matrix for validating the compound's primary target based on flow cytometry results.

Figure 1: Target deconvolution logic. Pteridinones typically segregate into mitotic blockers (PLK1) or metabolic inhibitors (DHODH). This workflow directs the validation steps.

Protocol: Cell Cycle Analysis (Flow Cytometry)

This assay is the "Gold Standard" for classifying the pteridinone's mode of action.

Reagents

-

Propidium Iodide (PI) Staining Solution (50 µg/mL PI + 100 µg/mL RNase A in PBS).

-

70% Ethanol (ice cold).

Procedure

-

Treatment: Treat exponentially growing HeLa cells with the compound (at IC50 and 5x IC50) for 24 hours.

-

Harvest: Trypsinize cells. Crucial: Collect the supernatant (floating dead cells) and combine with the adherent fraction to ensure accurate representation.

-

Fixation: Pellet cells (300xg, 5 min). Resuspend in 200 µL PBS. Add 800 µL ice-cold 70% ethanol dropwise while vortexing gently. Store at -20°C for >2 hours (or overnight).

-

Staining: Wash cells with PBS. Resuspend in 500 µL PI Staining Solution. Incubate 30 min at 37°C in the dark.

-

Acquisition: Analyze on a flow cytometer. Record 10,000 events.

-

Interpretation:

-

G2/M Block: Indicates PLK1/Aurora Kinase inhibition (Mitotic catastrophe).

-

Sub-G1 Peak: Indicates Apoptosis (DNA fragmentation).

-

Protocol: Apoptosis Confirmation (Annexin V/PI)

To confirm the compound kills cancer cells via programmed cell death rather than necrosis.

-

Setup: Treat cells for 24 and 48 hours.

-

Staining: Use an Annexin V-FITC/PI kit.

-

Annexin V+ / PI-: Early Apoptosis.

-

Annexin V+ / PI+: Late Apoptosis/Necroptosis.

-

-

Data Output: Calculate the percentage of total apoptotic cells compared to DMSO control.

Data Reporting & Statistical Analysis

When documenting results for this compound, organize data as follows:

| Assay | Metric | Statistical Test | Significance Threshold |

| Viability | IC50 (µM) | Non-linear regression (4PL) | 95% CI width |

| Cell Cycle | % G2/M Phase | One-way ANOVA + Dunnett's | p < 0.05 |

| Apoptosis | % Annexin V+ | 2-way ANOVA (Time x Dose) | p < 0.01 |

Validation Check: If the IC50 is < 100 nM, the compound is considered a "Potent Lead." If IC50 > 10 µM, review solubility or consider the compound inactive in that specific cell line.

References

-

Steegmaier, M., et al. (2007). "BI 2536, a Potent and Selective Inhibitor of Polo-like Kinase 1, Inhibits Tumor Growth In Vivo." Current Biology.

- Context: Establishes the pteridinone scaffold as a premier class of PLK1 inhibitors.

-

Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: a patent review (2010 – 2012)." Expert Opinion on Therapeutic Patents.

- Context: Validates 2-aryl-pteridinones as metabolic inhibitors targeting DHODH.

-

Riss, T. L., et al. (2004). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

- Context: Authoritative protocol for

Application Note: Cellular Signaling Pathway Analysis with 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one

This Application Note is designed for researchers investigating the biological activity of pteridine-based small molecules.

Subject Compound: 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one Structural Context: This compound is the 4-oxo (de-aminated) analog of SD-208 (CAS: 627536-09-8), a potent and selective inhibitor of TGF-βRI (ALK5) kinase. Primary Application: Deconvolution of kinase inhibitory activity vs. metabolic degradation in the TGF-β signaling pathway.

Executive Summary & Biological Context

The compound 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one (hereafter referred to as Pteridinone-OH ) represents a critical structural scaffold in the study of Transforming Growth Factor-beta (TGF-β) signaling inhibitors. It is the hydrolytic product or synthetic precursor of SD-208 , a well-characterized ATP-competitive inhibitor of the TGF-β Receptor I kinase (ALK5).

In drug discovery, the conversion of the 4-amino group (present in SD-208) to the 4-oxo group (present in Pteridinone-OH) typically results in a significant shift in hydrogen-bonding capability within the kinase ATP-binding pocket. Therefore, this compound serves two vital roles in cellular analysis:

-

Negative Control: Validating that biological effects observed with SD-208 are due to specific hinge-region binding (which usually requires the amino group).

-

Metabolic Metabolite: Assessing the biological silence or off-target activity of the primary metabolite formed via hydrolytic deamination.

This guide details the protocols for profiling Pteridinone-OH against the TGF-β/Smad pathway to determine its functional efficacy and selectivity.

Technical Specifications & Handling

| Parameter | Specification |

| Chemical Formula | C₁₂H₆ClFN₄O |

| Molecular Weight | ~276.65 g/mol |

| Solubility | Low in water; Soluble in DMSO (up to 50 mM). |

| UV/Vis Properties | Pteridines are intrinsic fluorophores. Excitation ~360 nm; Emission ~450 nm (blue). |

| Stability | Light Sensitive. Pteridines degrade/oxidize under ambient light. Store in amber vials. |

Preparation Protocol:

-

Dissolve solid compound in anhydrous DMSO to create a 10 mM stock .

-

Sonicate for 5 minutes at 35°C to ensure complete solubilization.

-

Aliquot into light-protected tubes and store at -20°C. Avoid freeze-thaw cycles.

Pathway Visualization: TGF-β Signaling & Inhibitor Intervention

The following diagram illustrates the canonical TGF-β pathway and the specific intervention point for pteridinone-based inhibitors (SD-208) and the evaluation point for Pteridinone-OH.

Caption: Canonical TGF-β signaling cascade. SD-208 blocks ALK5 kinase activity.[1][2] Pteridinone-OH is tested for retention of this inhibitory capacity.

Experimental Protocols

Protocol A: In Vitro Kinase Selectivity (Biochemical)

To determine if the 4-oxo substitution abolishes ATP-competitive binding compared to the 4-amino parent (SD-208).

Method: Radiometric or FRET-based Kinase Assay (Recombinant ALK5).

-

Reagents: Recombinant human TGF-βRI (ALK5), peptide substrate, ATP (Km concentration), Test Compound (Pteridinone-OH), Reference (SD-208).

-

Dosing: Prepare an 8-point dose-response curve (0.1 nM to 10 µM).

-

Incubation: Incubate kinase + compound for 15 min; add ATP/Substrate for 60 min.

-

Readout: Measure phosphorylation.

-

Data Analysis: Calculate IC₅₀.

Expected Results:

| Compound | Structure Feature | ALK5 IC₅₀ | Interpretation |

|---|---|---|---|

| SD-208 | 4-NH-Pyridyl | ~49 nM | Potent Inhibition (H-bond donor to hinge). |

| Pteridinone-OH | 4-Oxo | > 10 µM | Loss of Potency. The tautomeric shift usually disrupts the critical hinge hydrogen bond. |

Protocol B: Cellular Pathway Engagement (Western Blot)

To validate the compound's effect on intracellular Smad phosphorylation in a relevant cell line (e.g., Glioma or Fibroblasts).

Cell Line: A549 (Lung Adenocarcinoma) or U-87 MG (Glioblastoma). Reagents: Recombinant TGF-β1 (2 ng/mL).

Step-by-Step Workflow:

-

Seeding: Plate cells at

cells/well in 6-well plates. Allow to adhere overnight. -

Starvation: Wash with PBS and switch to serum-free media for 4–12 hours (synchronizes signaling).

-

Pre-treatment: Add Pteridinone-OH (1 µM, 5 µM, 10 µM) or SD-208 (1 µM positive control) for 1 hour.

-

Stimulation: Add TGF-β1 (2 ng/mL) directly to the media. Incubate for 30–60 minutes .

-

Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (Na₃VO₄, NaF). Lyse in RIPA buffer.

-

Immunoblotting:

-

Primary Antibody: Anti-Phospho-Smad2 (Ser465/467) [Rabbit mAb].

-

Control Antibody: Anti-Total Smad2/3 and Anti-β-Actin.

-

-

Quantification: Normalize p-Smad signal to Total Smad.

Self-Validating Check:

-

Positive Control: TGF-β1 alone must induce strong p-Smad2 bands.

-

Inhibitor Control: SD-208 + TGF-β1 must show ablated p-Smad2 bands.

-

Test: If Pteridinone-OH shows bands similar to TGF-β1 alone, it is biologically inactive as a kinase inhibitor.

Protocol C: Metabolic Stability & Aldehyde Oxidase (AOX) Screen

Pteridinones are notorious substrates for Aldehyde Oxidase (AOX1), which oxidizes the pteridine ring (often at C2 or C7 positions). This protocol determines if Pteridinone-OH is a stable end-product or a substrate for further oxidation.

Rationale: If Pteridinone-OH is used as a probe, its rapid oxidation by cytosolic AOX1 could confound results.

Workflow:

-

System: Human Liver Cytosol (HLC) or S9 fraction (rich in AOX, unlike microsomes).

-

Reaction: Incubate Pteridinone-OH (1 µM) in HLC at 37°C.

-

Sampling: Quench aliquots at 0, 15, 30, 60 min with Acetonitrile.

-

Analysis: LC-MS/MS (Focus on M+16 peaks, indicating hydroxylation).

-

Inhibitor Check: Co-incubate with Raloxifene or Hydralazine (specific AOX inhibitors) to confirm enzymatic mechanism.

References

-

SD-208 Characterization: Uhl, M., et al. (2004). "SD-208, a novel transforming growth factor beta receptor I (TGF-betaRI) kinase inhibitor, inhibits growth and invasiveness and enhances immunogenicity of murine and human glioma cells in vitro and in vivo."[1][][4][5][6] Cancer Research, 64(21), 7954–7961.

- Pteridinone Scaffold in Kinase Inhibition: Munoz, L. (2017). "Non-kinase targets of protein kinase inhibitors." Nature Reviews Drug Discovery, 16, 424–440. (Discusses off-target effects of pteridine cores).

-

Aldehyde Oxidase Metabolism: Pryde, D. C., et al. (2010). "Aldehyde oxidase: an enzyme of emerging importance in drug discovery." Journal of Medicinal Chemistry, 53(24), 8441–8460.

-

TGF-β Signaling Protocols: Inman, G. J., et al. (2002). "SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7." Molecular Pharmacology, 62(1), 65–74.

Sources

Precision Screening of Pteridine-Based Antimicrobials: From Solubility to Folate Pathway Validation

Abstract

Pteridine derivatives represent a potent class of antimicrobial agents that function primarily as antifolates, mimicking the pterin core of folic acid to inhibit Dihydropteroate Synthase (DHPS) or Dihydrofolate Reductase (DHFR). However, their physicochemical properties—specifically low aqueous solubility and intrinsic fluorescence—frequently generate false positives in standard high-throughput screening (HTS) campaigns. This guide outlines a validated workflow for screening pteridine compounds, integrating CLSI-compliant broth microdilution with mechanism-specific "rescue" assays to ensure data integrity.

Part 1: Pre-Screening Critical Control Points

Before initiating biological assays, three specific artifacts common to pteridines must be mitigated. Failure to address these will result in invalid MIC (Minimum Inhibitory Concentration) data.

The Solubility Paradox

Pteridines are planar, lipophilic molecules prone to

-

The Problem: Compounds may precipitate upon dilution from DMSO stocks into culture media, causing turbidity that mimics bacterial growth (false negative) or precipitating out of solution entirely (false negative).

-

The Protocol:

-

Dissolve stock in 100% DMSO at 100x the final testing concentration.

-

Limit: Ensure final DMSO concentration in the assay plate is

(v/v). -

Visual Check: Perform a "media-only" precipitation control (Compound + Media, no bacteria). If turbidity occurs, the compound is insoluble at that concentration; the MIC cannot be determined above this solubility limit.

-

The Fluorescence Trap

Many pteridine derivatives exhibit strong intrinsic fluorescence (emission 400–550 nm), which overlaps with the detection channels of common viability dyes like Resazurin (Alamar Blue).

-

The Artifact: Pteridine fluorescence can be misread as reduced resorufin, leading to false signals of bacterial viability or masking cell death.

-

The Solution: Avoid fluorescence-based endpoints. Use Absorbance (OD600) or Colorimetric Tetrazolium (TTC/INT) endpoints where the red formazan product is visually distinct from pteridine emission.

The Thymidine Bypass (Media Selection)

This is the most critical variable for antifolates.

-

The Mechanism: Pteridines inhibit folate synthesis, starving bacteria of thymidine. If the growth medium contains exogenous thymidine (e.g., standard Luria-Bertani broth or some batches of Mueller-Hinton), bacteria will scavenge it, bypassing the drug's blockade.

-

The Requirement: Use Mueller-Hinton Broth (MHB) verified for low thymidine/thymine content, or supplement with Lysed Horse Blood (LHB) which contains thymidine phosphorylase to clear excess thymidine.

Part 2: Mechanism of Action & Visual Workflow

Pteridines act as competitive inhibitors within the folate biosynthesis pathway. Understanding this pathway is essential for the "Rescue Assay" described in Part 4.

Figure 1: Pteridine Intervention in Folate Biosynthesis[1]

Caption: Simplified folate pathway showing competitive inhibition points of pteridine derivatives at DHPS and DHFR steps.

Part 3: Primary Screening Protocol (Broth Microdilution)

Standard: Adapted from CLSI M07 guidelines [1].

Materials

-

Organisms: S. aureus ATCC 29213, E. coli ATCC 25922 (QC strains).

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) with low thymidine.

-

Compound: Pteridine stock (10 mM in DMSO).

-

Readout: Spectrophotometer (600 nm) or Visual (TTC).

Step-by-Step Workflow

-

Inoculum Preparation:

-

Prepare a 0.5 McFarland suspension (

CFU/mL) from fresh overnight colonies in saline. -

Dilute 1:100 in CAMHB to achieve starting inoculum of

CFU/mL.

-

-

Plate Setup (96-well, U-bottom):

-

Columns 1-10: Serial 2-fold dilution of Pteridine compound (e.g., 64

g/mL down to 0.125 -

Column 11 (Growth Control): Bacteria + Media + DMSO (solvent control).

-

Column 12 (Sterility Control): Media + Compound (Highest Conc.) + DMSO (No bacteria). Crucial for checking precipitation.

-

-

Incubation:

-

Seal plate with breathable membrane.

-

Incubate at 35

2°C for 16–20 hours (ambient air).

-

-

Readout (The "Dual-Check"):

-

Visual: Inspect Column 12. If cloudy, the compound precipitated. The MIC is invalid.

-

Absorbance: Read OD600. Subtract the OD of Column 12 from the test wells to correct for compound color/precipitate.

-

Viability Dye (Optional): Add 20

L of 2,3,5-Triphenyltetrazolium chloride (TTC, 5 mg/mL). Incubate 30 mins. Red color = Viable. (Do not use Resazurin).

-